

Tivantinib In Vivo Xenograft Model: Application Notes and Protocols

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Compound of Interest

Compound Name: *Tivantinib*

Cat. No.: *B1684700*

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These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies to evaluate the efficacy of **Tivantinib**, a selective c-MET inhibitor.

Introduction

Tivantinib (also known as ARQ 197) is an orally bioavailable, non-ATP competitive, selective inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[2] Dysregulation of this pathway is implicated in the progression of various cancers, including hepatocellular carcinoma (HCC), non-small-cell lung cancer (NSCLC), and gastric cancer.[3][4] **Tivantinib** has demonstrated anti-tumor activity in preclinical xenograft models by inhibiting c-MET phosphorylation and downstream signaling.[5] Interestingly, some studies suggest that **Tivantinib** may also exert its anti-tumor effects through mechanisms independent of c-MET inhibition, such as by disrupting microtubule polymerization.[4]

This document outlines the essential protocols for establishing and utilizing a subcutaneous xenograft model to test the in vivo efficacy of **Tivantinib**.

Data Presentation

The following tables summarize quantitative data from representative **Tivantinib** in vivo xenograft studies.

Table 1: **Tivantinib** Efficacy in Hepatocellular Carcinoma Xenograft Model

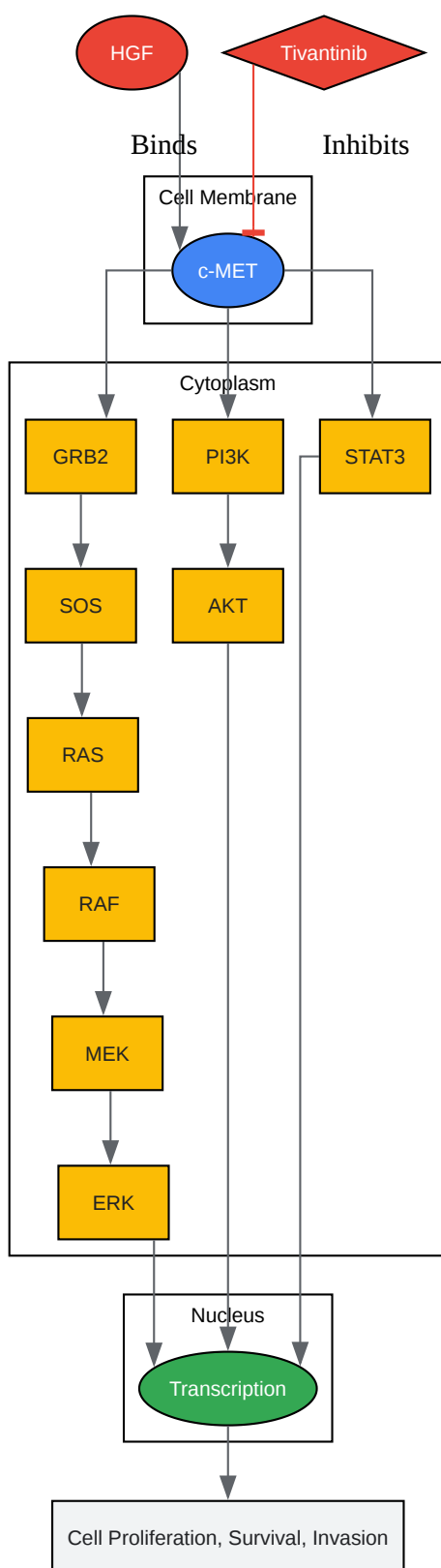
Cell Line	Animal Model	Tivantinib Dose (Oral)	Treatment Duration	Tumor Growth Inhibition (TGI)	Reference
MHCC97L	Nude Mice	100 mg/kg/day	15 days	30.9%	[6]
MHCC97L	Nude Mice	200 mg/kg/day	15 days	64.6%	[6]

Table 2: **Tivantinib** Efficacy in Various Xenograft Models

Cell Line	Cancer Type	Animal Model	Tivantinib Dose (Oral)	Tumor Growth Reduction	Reference
HT29	Colon Cancer	Athymic Mice	200 mg/kg	66%	[5]
MKN-45	Gastric Cancer	Athymic Mice	200 mg/kg	45%	[5]
MDA-MB-231	Breast Cancer	Athymic Mice	200 mg/kg	79%	[5]

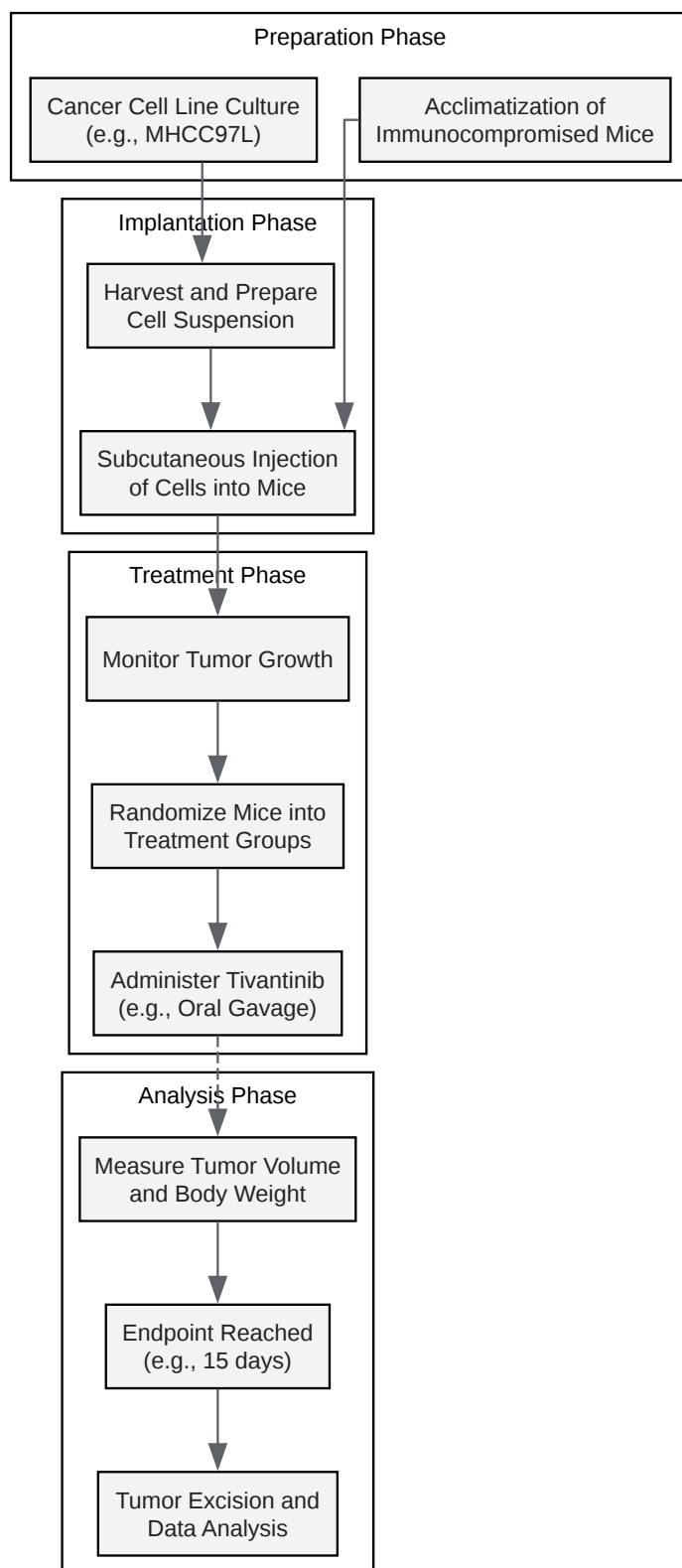
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the c-MET signaling pathway targeted by **Tivantinib** and a typical experimental workflow for an in vivo xenograft study.



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Caption: c-MET Signaling Pathway Inhibition by **Tivantinib**.



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